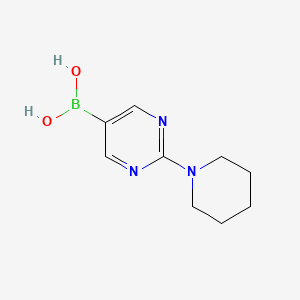

2-Piperidinopyrimidine-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-piperidin-1-ylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN3O2/c14-10(15)8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPMJXGMHDIKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675349 | |

| Record name | [2-(Piperidin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002128-86-0 | |

| Record name | [2-(Piperidin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Piperidinopyrimidine-5-boronic acid CAS number 1002128-86-0

An In-Depth Technical Guide to 2-Piperidinopyrimidine-5-boronic acid (CAS: 1002128-86-0): A Privileged Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." this compound (CAS: 1002128-86-0) is a quintessential example of such a building block, embodying a strategic convergence of three powerful chemical motifs.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the properties, handling, synthesis, and application of this versatile reagent.

At its heart lies the pyrimidine core , a nitrogen-containing heterocycle fundamental to life as a component of nucleobases and a cornerstone of numerous FDA-approved drugs, particularly kinase inhibitors.[1][3][4] Fused to this is the piperidine moiety , a saturated heterocycle renowned for its ability to enhance druggability by improving pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and providing ideal vectors for exploring the binding pockets of biological targets.[2] The final component, the boronic acid , serves a dual purpose. It is a supremely versatile functional group for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, enabling the rapid generation of molecular libraries.[5][6] Concurrently, the boronic acid itself can act as a pharmacophore, forming reversible covalent bonds with key residues in enzyme active sites, a strategy famously employed in protease inhibitors.[6][7]

This document provides a detailed exploration of this compound, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a trustworthy and authoritative foundation for its use in the laboratory.

Section 1: Physicochemical Properties and Strategic Handling

The utility of any chemical reagent is intrinsically linked to its stability and proper handling. Boronic acids, while powerful, require careful management to ensure their integrity and reactivity.

| Property | Value | Reference(s) |

| CAS Number | 1002128-86-0 | [8][9][10] |

| Molecular Formula | C₉H₁₄BN₃O₂ | [9][10][11] |

| Molecular Weight | 207.04 g/mol | [9][11] |

| Typical Purity | ≥96% | [12] |

| Classification | Heterocyclic Building Block | [9] |

| Protein Degrader Building Block | [12] |

Stability and Storage: Preserving Reactivity

Boronic acids are susceptible to two primary degradation pathways: protodeboronation (hydrolysis of the C-B bond) and dehydration to form cyclic anhydrides known as boroxines. These processes diminish the reagent's efficacy in coupling reactions. Therefore, stringent storage conditions are not merely recommendations but are critical for experimental success.

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Refrigerate (Store below 4°C / 39°F) | Minimizes the rate of decomposition and dehydration reactions. | [13][14] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation and minimizes contact with atmospheric moisture, which can lead to hydrolysis. | [13] |

| Moisture | Keep in a tightly sealed container in a dry environment (desiccator recommended) | Exposure to moisture is a primary driver of hydrolysis (protodeboronation) and can cause clumping, making handling difficult. | [13][15] |

| pH | Avoid strongly acidic or basic conditions during storage | Both extremes can catalyze the cleavage of the carbon-boron bond. Boronic acids are generally most stable at a neutral pH. | [13] |

Safe Handling and Personal Protective Equipment (PPE)

Safe laboratory practice is paramount. While this specific compound does not have exhaustive toxicological data, the general class of boronic acids and their potential degradation products warrant caution.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.[13][16]

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of fine dust.[13]

-

Handling: Use scoops or spatulas for transferring the powder to avoid generating dust.[14] Avoid direct contact with skin, eyes, and clothing.[13]

-

Associated Hazards: It is crucial to note that boronic acids can degrade to boric acid, a compound classified with reproductive toxicity (H360: May damage fertility or the unborn child). Therefore, all handling should be performed with the assumption of this potential hazard.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]

Section 2: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs quality control. A common and logical approach is the palladium-catalyzed borylation of a halogenated precursor.

Retrosynthetic Analysis

The most direct synthetic pathway involves the installation of the boronic acid group onto a pre-formed 2-piperidinopyrimidine core. This is typically achieved from the corresponding 5-bromo derivative, which serves as a stable and readily available starting material.

Caption: Retrosynthetic pathway for the target compound.

Exemplary Synthetic Protocol: Miyaura Borylation

This protocol describes a robust method for synthesizing the pinacol ester of the target boronic acid, which is often used as a more stable surrogate in coupling reactions and can be hydrolyzed to the boronic acid if needed.

-

Reactor Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-piperidino-5-bromopyrimidine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).[17]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.) to the flask. Then, add anhydrous 1,4-dioxane via syringe.[17]

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 3-12 hours.

-

Causality: The base (potassium acetate) is crucial for the catalytic cycle, facilitating the regeneration of the active palladium catalyst. Pd(dppf)Cl₂ is an excellent catalyst for this transformation due to its high activity and stability.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound pinacol ester.

Quality Control and Characterization

The identity and purity of the final compound should be rigorously confirmed. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS.[9]

-

¹H NMR: Will confirm the presence of protons on the pyrimidine and piperidine rings and the absence of the bromo-precursor.

-

LC-MS: Provides a determination of purity (by peak area at a specific wavelength) and confirms the correct molecular weight of the compound.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[5]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The electron-deficient nature of the pyrimidine ring and the favorable electronic environment at the 5-position make this substrate highly reactive and efficient in the crucial transmetalation step.[5][18]

References

- 1. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. 1002128-86-0 | (2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid - Moldb [moldb.com]

- 10. scbt.com [scbt.com]

- 11. m.globalchemmall.com [m.globalchemmall.com]

- 12. calpaclab.com [calpaclab.com]

- 13. benchchem.com [benchchem.com]

- 14. laballey.com [laballey.com]

- 15. borax.com [borax.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Piperidinopyrimidine-5-boronic acid

Abstract

This technical guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of 2-Piperidinopyrimidine-5-boronic acid (C₉H₁₄BN₃O₂), a heterocyclic building block of interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causal logic behind the analytical choices, ensuring a self-validating and robust elucidation workflow. We will detail field-proven protocols for High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ¹¹B) and multidimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The integration of these techniques provides an unambiguous confirmation of molecular weight, elemental composition, functional groups, and atom connectivity, culminating in a validated structural assignment.

Introduction: The "Why" Behind the Workflow

In modern drug discovery, the absolute structural integrity of novel building blocks is paramount. This compound presents a unique analytical challenge due to its combination of three distinct chemical moieties: a pyrimidine ring, a saturated piperidine substituent, and a reactive boronic acid group. Each component requires specific analytical techniques for confirmation. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised intellectual property.

Our approach is therefore holistic. We begin with mass spectrometry to confirm the most fundamental properties—mass and formula. We then employ a suite of NMR techniques as the core of the elucidation, methodically building the molecular skeleton and confirming connectivity. Finally, IR spectroscopy provides orthogonal confirmation of the key functional groups. This structured, multi-faceted approach ensures the highest degree of confidence in the final structure.

Strategic Elucidation Workflow

The logical flow of analysis is critical for an efficient and definitive outcome. The following workflow is designed to build evidence systematically, with each step confirming and complementing the last.

Figure 1: Systematic workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI). This is a crucial first step as it provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For boron-containing compounds, the unique isotopic signature of boron (¹⁰B at ~20%, ¹¹B at ~80%) provides an additional, powerful layer of confirmation that is often overlooked.[2]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over an m/z range of 50-500.

-

Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical value. Verify the isotopic distribution pattern characteristic of a compound containing one boron atom.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₁₄BN₃O₂ | Based on the proposed structure.[1] |

| Molecular Weight | 207.0 g/mol | Calculated from the molecular formula.[1] |

| Theoretical [M+H]⁺ (¹¹B) | 208.1203 | C₉H₁₅¹¹BN₃O₂⁺ |

| Theoretical [M+H]⁺ (¹⁰B) | 207.1232 | C₉H₁₅¹⁰BN₃O₂⁺ |

| Observed Pattern | A pair of peaks separated by ~1 Da with a ~4:1 intensity ratio (¹¹B:¹⁰B) | This is the hallmark isotopic signature of a monoborylated compound.[2] |

NMR Spectroscopy: Building the Molecular Framework

Expertise & Experience: NMR is the cornerstone of structure elucidation. A multi-pronged approach is non-negotiable for a molecule of this complexity. We use ¹H and ¹³C NMR to map the organic framework, but for this specific molecule, ¹¹B NMR is the definitive experiment to confirm the chemical environment of the boron atom, distinguishing the desired sp²-hybridized boronic acid from potential sp³-hybridized boronate esters or other boron species.[3][4][5] Two-dimensional (2D) NMR is then used to piece the puzzle together, confirming the connectivity between the piperidine and pyrimidine fragments.

¹¹B NMR: The Boronic Acid Litmus Test

Trustworthiness: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination state of the boron atom.[5] A trigonal planar (sp²) boronic acid will exhibit a characteristically broad signal in the δ 19-30 ppm range, while a tetrahedral (sp³) boronate ester or borate complex would appear significantly upfield (δ 1-10 ppm).[5][6] This single experiment provides authoritative confirmation of the boronic acid functionality.

Experimental Protocol: ¹¹B NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.

-

Instrumentation: A multinuclear NMR spectrometer operating at a ¹¹B frequency of ≥128 MHz.

-

Reference: An external reference of BF₃·OEt₂ (δ 0.0 ppm) is typically used.[7]

-

Acquisition: Acquire with proton decoupling. A sufficient number of scans (e.g., 1024) is necessary due to the broad nature of the signal.[3][8]

¹H and ¹³C NMR: Mapping the Scaffolds

Expertise & Experience: The choice of DMSO-d₆ as the solvent is deliberate. It is polar enough to dissolve the compound and, crucially, its residual water peak does not obscure key aromatic signals. It also allows for the observation of exchangeable protons, such as the B(OH)₂ protons of the boronic acid, which typically appear as a broad singlet.

Data Presentation: Predicted NMR Assignments

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Pyrimidine H4/H6 | 8.5 - 9.0 (2H, s) | ~158-162 | Deshielded aromatic protons adjacent to two nitrogen atoms. |

| Piperidine α-CH₂ | 3.5 - 3.8 (4H, m) | ~45 | Aliphatic protons adjacent to the pyrimidine nitrogen. |

| Piperidine β/γ-CH₂ | 1.5 - 1.8 (6H, m) | ~25-26 | Saturated aliphatic protons in the piperidine ring. |

| Boronic Acid B(OH)₂ | 8.0 - 8.5 (2H, br s) | - | Exchangeable protons, broad signal. |

| Pyrimidine C2 | ~160 | Carbon attached to two nitrogens (piperidine and ring N). | |

| Pyrimidine C5 | ~120-130 | Carbon bearing the boronic acid group (C-B bond). |

2D NMR: Validating Connectivity

Trustworthiness: While 1D NMR suggests the presence of the fragments, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide the definitive proof of how they are connected.

-

COSY: Will show correlations between adjacent protons within the piperidine ring, confirming its integrity.

-

HSQC/HMBC: An HSQC experiment will link each proton signal to its directly attached carbon. A long-range HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final validation step, showing a correlation between the piperidine α-protons and the pyrimidine C2 carbon, unambiguously proving the point of attachment.

Figure 2: Key HMBC correlation confirming the piperidine-pyrimidine linkage.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR provides a rapid and reliable method to confirm the presence of key functional groups.[9][10] While NMR and MS provide the core structural data, FTIR serves as an excellent orthogonal technique. For this molecule, we are specifically looking for the characteristic vibrations of the B-O and O-H bonds of the boronic acid, as well as the C=N and C-N stretches of the heterocyclic system.[9][11]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition: The spectrum is recorded, typically over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum is taken and automatically subtracted.

Data Presentation: Characteristic FTIR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Boronic Acid B(OH)₂ |

| ~2950-2850 | C-H stretch | Piperidine CH₂ |

| ~1620-1550 | C=N / C=C stretch | Pyrimidine Ring |

| ~1350-1310 | B-O stretch | Boronic Acid |

Conclusion: A Self-Validating Structural Assignment

By systematically applying this multi-technique workflow, we achieve a high-confidence structural elucidation of this compound.

-

HRMS confirms the elemental formula C₉H₁₄BN₃O₂ via exact mass and the characteristic boron isotope pattern.

-

¹¹B NMR definitively identifies the sp²-hybridized boronic acid functional group with a characteristic chemical shift.

-

¹H and ¹³C NMR resolve the specific proton and carbon environments of the pyrimidine and piperidine rings.

-

2D NMR (COSY & HMBC) validates the intramolecular connectivity, proving the attachment of the piperidine ring to the C2 position of the pyrimidine.

-

FTIR provides orthogonal confirmation of all key functional groups present in the molecule.

This integrated and self-validating approach ensures that the structure is not merely proposed but rigorously proven, providing the solid foundation required for its application in research and drug development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Known Biological Activities of Pyrimidine Boronic Acids

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleobases and a plethora of therapeutic agents.[1][2] Concurrently, the boronic acid functional group has garnered significant attention, particularly following the clinical success of drugs like bortezomib, for its unique ability to form reversible covalent bonds with biological nucleophiles.[3] The strategic fusion of these two pharmacophores gives rise to pyrimidine boronic acids, a class of compounds with burgeoning potential in drug discovery. This technical guide provides a comprehensive overview of the known biological activities of pyrimidine boronic acids, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic promise. Designed for researchers, scientists, and drug development professionals, this document aims to be a valuable resource for navigating the scientific intricacies and opportunities presented by this fascinating class of molecules.

I. Anticancer Activity: Targeting Key Nodes in Oncogenic Pathways

The most extensively documented biological activity of pyrimidine boronic acids lies in their potential as anticancer agents.[4][5] Their mechanism of action is often rooted in the inhibition of enzymes that are critical for cancer cell proliferation, survival, and protein homeostasis.

A. Inhibition of Valosin-Containing Protein (VCP/p97)

A significant breakthrough in the exploration of pyrimidine boronic acids as anticancer agents is the discovery of their potent inhibitory activity against Valosin-Containing Protein (VCP), also known as p97.[4][6] VCP/p97 is an AAA+ ATPase that plays a crucial role in the ubiquitin-proteasome system (UPS) by mediating the degradation of misfolded proteins.[4][6] Its inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells, making it an attractive target for cancer therapy.

A series of novel pyrimidine molecules bearing a boronic acid moiety have been identified as potent VCP/p97 inhibitors.[4][6]

Quantitative Data: VCP/p97 Inhibition

| Compound ID | R Group | Enzymatic IC50 (nM)[4] | A549 Cell IC50 (µM)[4] | RPMI8226 Cell IC50 (µM)[4] |

| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.

The lead compound, 17 , demonstrates potent enzymatic inhibition of VCP/p97 and significant anti-proliferative effects in non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines.[4]

Mechanism of Action and Structure-Activity Relationship (SAR)

The boronic acid moiety is crucial for the inhibitory activity, likely forming a reversible covalent bond with a key residue in the ATPase active site of VCP/p97. The pyrimidine core acts as a scaffold, and substitutions on the pyrimidine ring and the linker to the boronic acid significantly influence potency.[4] SAR studies have indicated that the nature and position of substituents on the phenylboronic acid moiety are also critical for activity.[4][6]

Experimental Protocol: VCP/p97 ATPase Inhibition Assay (Luminescence-Based)

This protocol is adapted from established methods for measuring VCP/p97 ATPase activity.[6]

-

Reagent Preparation :

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Enzyme Solution: Dilute purified VCP/p97 enzyme to the desired concentration in Assay Buffer.

-

Compound Dilution: Prepare serial dilutions of the pyrimidine boronic acid derivatives in DMSO, then dilute further in Assay Buffer.

-

ATP Solution: Prepare a solution of ATP in Assay Buffer.

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

-

-

Assay Procedure :

-

In a 384-well white plate, add 5 µL of the compound dilution or vehicle (DMSO) control.

-

Add 10 µL of the Enzyme Solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATP Solution.

-

Incubate at 37°C for 60 minutes.

-

Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

The luminescence signal is inversely proportional to the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

B. Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[7] While specific data for pyrimidine boronic acids as kinase inhibitors is still emerging, their potential is significant. The boronic acid moiety could form unique interactions with active site residues, potentially leading to novel inhibitory profiles.

One promising target is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a serine/threonine kinase crucial for innate immune signaling.[6] Pyrimidine-based IRAK4 inhibitors are known, and the incorporation of a boronic acid could enhance potency and selectivity.[6]

Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

This is a general protocol for a luminescence-based kinase assay that can be adapted for various kinases.[8]

-

Reagent Preparation :

-

Kinase Assay Buffer: Specific to the kinase of interest (e.g., for JAK2, a buffer containing Tris, MgCl₂, DTT, and BSA).

-

Kinase Solution: Dilute the target kinase (e.g., IRAK4, Aurora Kinase) in Kinase Assay Buffer.

-

Substrate Solution: Prepare a solution of the specific peptide or protein substrate for the kinase in Kinase Assay Buffer.

-

Compound Dilution: Prepare serial dilutions of pyrimidine boronic acid compounds in DMSO, followed by dilution in Kinase Assay Buffer.

-

ATP Solution: Prepare a solution of ATP in Kinase Assay Buffer.

-

ATP Detection Reagent (e.g., Kinase-Glo®, Promega).

-

-

Assay Procedure :

-

In a 384-well white plate, add the compound dilutions or vehicle control.

-

Add the Kinase Solution to each well.

-

Add the Substrate Solution to each well.

-

Incubate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the ATP Solution.

-

Incubate at 30°C for 60 minutes.

-

Add the ATP Detection Reagent to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence with a plate reader.

-

-

Data Analysis :

-

A higher luminescence signal indicates less ATP consumption and therefore, greater kinase inhibition.

-

Calculate the percent inhibition relative to controls.

-

Determine IC50 values from dose-response curves.

-

II. Antimicrobial Activity: A New Frontier

The pyrimidine core is found in many antimicrobial agents.[2] The addition of a boronic acid moiety opens up new avenues for developing novel antibiotics, particularly as inhibitors of bacterial enzymes.

A. Inhibition of β-Lactamases

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[6] Boronic acids are known to be effective inhibitors of serine β-lactamases, acting as transition-state analogs.[6] The development of pyrimidine boronic acids as β-lactamase inhibitors is an active area of research.[6]

Mechanism of Inhibition

Boronic acid inhibitors of serine β-lactamases form a stable, covalent adduct with the active site serine residue, mimicking the tetrahedral transition state of β-lactam hydrolysis. This effectively inactivates the enzyme and restores the efficacy of β-lactam antibiotics.

Experimental Protocol: β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol utilizes the chromogenic cephalosporin substrate, nitrocefin.[3]

-

Reagent Preparation :

-

Assay Buffer: 100 mM PBS, neutral pH.

-

Nitrocefin Stock Solution: 10 mg/mL in DMSO.

-

Nitrocefin Working Solution: Dilute the stock solution to 0.5-1.0 mg/mL in Assay Buffer. The solution should be yellow.

-

Enzyme Solution: Purified β-lactamase in Assay Buffer.

-

Inhibitor Solutions: Serial dilutions of pyrimidine boronic acid compounds in Assay Buffer.

-

-

Assay Procedure :

-

In a 96-well plate, add the Enzyme Solution.

-

Add the Inhibitor Solutions or vehicle control to the respective wells.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding the Nitrocefin Working Solution to all wells.

-

Immediately measure the absorbance at 486 nm kinetically for 10-30 minutes using a microplate reader.

-

-

Data Analysis :

-

The rate of increase in absorbance at 486 nm is proportional to the β-lactamase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value from a dose-response curve.

-

III. Antiviral Activity: Targeting Viral Replication

Pyrimidine derivatives have a long history as antiviral agents.[9] The antiviral activity of pyrimidine boronic acids is an emerging field with promising potential, either through direct inhibition of viral enzymes or by targeting host factors essential for viral replication.

A. Direct-Acting Antiviral Potential

While much of the research on antiviral pyrimidines focuses on nucleoside analogs, there is growing interest in non-nucleoside inhibitors. A recent study has identified boronate-containing diarylpyrimidine derivatives as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[9] One lead compound exhibited an EC50 value of 0.005 µM against wild-type HIV-1.[9] This highlights the potential of incorporating a boronic acid ester into the pyrimidine scaffold to develop direct-acting antivirals.

B. Inhibition of Pyrimidine Biosynthesis

Many viruses rely on the host cell's machinery for replication, including the de novo synthesis of pyrimidines.[9] Therefore, inhibiting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), can have broad-spectrum antiviral effects.[9] While direct evidence for pyrimidine boronic acids as DHODH inhibitors is limited, this remains a plausible and attractive mechanism of action to explore, given the established role of other pyrimidine derivatives in this area.

IV. Anti-inflammatory Activity

Pyrimidine derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

A. COX Inhibition

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[10] Some pyrimidine derivatives have shown high selectivity towards COX-2.[10][11] Although specific data on pyrimidine boronic acids as COX inhibitors is not yet widely available, this is a logical area for future investigation.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is a general method for screening COX-2 inhibitors.[12][13]

-

Reagent Preparation :

-

COX Assay Buffer.

-

COX Probe.

-

COX Cofactor.

-

Arachidonic Acid Solution.

-

Human recombinant COX-2 enzyme.

-

Inhibitor solutions: Serial dilutions of test compounds.

-

-

Assay Procedure :

-

In a 96-well black plate, add Assay Buffer, COX Probe, and COX Cofactor.

-

Add the inhibitor solutions or vehicle control.

-

Add the COX-2 enzyme solution.

-

Incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding the Arachidonic Acid Solution.

-

Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

-

Data Analysis :

-

The rate of fluorescence increase is proportional to COX-2 activity.

-

Calculate the percent inhibition for each compound concentration.

-

Determine IC50 values from dose-response curves.

-

V. Conclusion and Future Perspectives

Pyrimidine boronic acids represent a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer agents, particularly as VCP/p97 inhibitors, has paved the way for further exploration into other therapeutic areas. The unique chemical properties of the boronic acid moiety, combined with the versatility of the pyrimidine scaffold, offer a rich platform for the design of novel enzyme inhibitors.

Future research should focus on expanding the scope of biological targets for pyrimidine boronic acids, with a particular emphasis on kinases, viral proteases, and inflammatory mediators. In-depth structure-activity relationship studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. As our understanding of the intricate roles of these molecules in biological systems grows, so too will their potential to be developed into the next generation of targeted therapeutics.

References

- 1. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-Piperidinopyrimidine-5-boronic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Piperidinopyrimidine-5-boronic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, synthesis, quality control, and applications of this versatile compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, appearing in a vast array of pharmaceuticals with applications ranging from oncology to virology. The incorporation of a boronic acid moiety at the 5-position of a 2-piperidinopyrimidine core creates a highly versatile intermediate. This structure allows for the strategic introduction of diverse molecular fragments through robust and well-established cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The piperidine group at the 2-position can significantly influence the physicochemical properties of the final molecule, such as solubility and metabolic stability, making it a valuable component in drug design.

This guide will provide a detailed exploration of this compound, offering practical insights for its effective utilization in research and development.

Commercial Availability and Sourcing

Acquiring high-quality starting materials is a critical first step in any research endeavor. This compound and its more stable pinacol ester derivative are available from a number of reputable chemical suppliers. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the quality of the accompanying analytical data.

Below is a comparative table of some commercial suppliers for this compound and its pinacol ester. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid | 1002128-86-0 | ≥95.0% | Inquire |

| Santa Cruz Biotechnology | This compound | 1002128-86-0 | Research Grade | Inquire |

| Santa Cruz Biotechnology | 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester | 1015242-08-6 | Research Grade | Inquire |

| Boron Molecular | 2-(piperiden-1-yl)pyrimidine-5-boronic acid, pinacol ester | 1015242-08-6 | Inquire | Inquire |

| Amerigo Scientific | (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid | Not Applicable | 95% | Inquire |

Synthesis and Purification: A Practical Approach

While this compound is commercially available, in-house synthesis may be desirable for scalability or cost-effectiveness. The most common route to this compound involves the Miyaura borylation of the corresponding 5-bromo-2-piperidinopyrimidine.

Exemplary Synthesis Protocol: Miyaura Borylation

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Reaction Scheme:

A generalized synthetic workflow.

Materials:

-

5-Bromo-2-piperidinopyrimidine (1.0 eq)

-

Bis(pinacolato)diboron (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-dioxane

-

Toluene

-

n-Heptane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-piperidinopyrimidine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the mixture to 80-90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite and wash the filter cake with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a mixture of toluene and n-heptane.

-

Wash the organic layer sequentially with water, 1 M HCl, 1 M NaOH, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound pinacol ester.

-

-

Hydrolysis to Boronic Acid:

-

The crude pinacol ester can often be used directly in subsequent reactions.

-

If the free boronic acid is required, the ester can be hydrolyzed by stirring with an aqueous acid (e.g., 2 M HCl) in a suitable solvent like acetone or THF, followed by extraction and purification.

-

Purification Strategies

Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration. Common purification techniques include:

-

Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system must be empirically determined.

-

Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of silica can sometimes lead to degradation. Using a deactivated silica gel or a different stationary phase like alumina may be beneficial.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be purified by partitioning between an organic solvent and a basic aqueous solution, followed by acidification and re-extraction.[1]

Quality Control and Analytical Methods

Ensuring the quality and purity of this compound is paramount for its successful application. A combination of analytical techniques should be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the piperidine and pyrimidine ring protons. The chemical shifts and coupling constants of the aromatic protons on the pyrimidine ring are characteristic and can be used to confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

¹¹B NMR: Boron-11 NMR can be a useful tool for characterizing boronic acids and their esters, with the chemical shift being indicative of the boron environment.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants.

Exemplary HPLC Method Parameters:

This is a starting point for method development and will likely require optimization.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

Causality Behind Experimental Choices:

-

Reverse-Phase C18 Column: This is a versatile and robust stationary phase suitable for a wide range of small organic molecules.

-

Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of the boronic acid and any basic nitrogens, leading to better peak shape and retention time reproducibility.

-

Gradient Elution: A gradient is often necessary to elute all components of a reaction mixture with good resolution in a reasonable timeframe.

A typical workflow for HPLC purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify any impurities or degradation products. Electrospray ionization (ESI) is a common technique for this type of molecule.

Stability and Storage

Boronic acids are known to be sensitive to certain conditions, and proper handling and storage are essential to maintain their integrity.

Key Stability Considerations:

-

Protodeboronation: This is the cleavage of the C-B bond, which can be promoted by acidic or basic conditions, as well as by certain transition metals.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation.

-

Formation of Boroxines: As mentioned earlier, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides. This is often a reversible process.

Recommended Storage Conditions:

To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be protected from moisture and light.[3]

Forced Degradation Studies

To understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method, forced degradation studies are recommended. These studies involve subjecting the compound to a variety of stress conditions more severe than those it would typically encounter during storage.

Typical Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature to 60 °C |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature to 60 °C |

| Oxidation | 3% - 30% H₂O₂ at room temperature |

| Thermal Stress | Elevated temperatures (e.g., 60 °C, 80 °C) |

| Photostability | Exposure to light (as per ICH Q1B guidelines) |

The degradation products formed under these conditions should be characterized to understand the degradation pathways.

A workflow for conducting forced degradation studies.

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for coupling this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., dioxane/water, toluene/water, or DMF)

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography or recrystallization.

References

A Guide to the Retrosynthetic Analysis and Synthesis of 2-Piperidinopyrimidine-5-boronic acid

Introduction: The Significance of Substituted Pyrimidine Boronic Acids

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to virology.[1] Its nitrogen-rich, electron-deficient nature provides a versatile template for molecular recognition, particularly through hydrogen bonding. The incorporation of a boronic acid moiety, specifically at the 5-position, transforms the pyrimidine into a powerful building block for drug discovery. This functional group is a key participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[1][2]

2-Piperidinopyrimidine-5-boronic acid, the subject of this guide, combines the therapeutic potential of the 2-aminopyrimidine core with the synthetic utility of the boronic acid. This molecule is of significant interest to researchers developing novel therapeutics, such as kinase or VCP/p97 inhibitors.[3][4] This document provides an in-depth analysis of two strategic retrosynthetic approaches to this target molecule, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for its synthesis.

Retrosynthetic Strategy 1: Late-Stage Borylation via Halogen-Metal Exchange

This initial strategy focuses on introducing the synthetically versatile boronic acid group in the final steps of the synthesis. This approach is often favored as it avoids exposing the sensitive C-B bond to potentially harsh reaction conditions in earlier steps.

Logical Disconnections: Pathway 1

The primary disconnection is the C-B bond, leading back to a halogenated pyrimidine precursor. The second disconnection targets the C-N bond of the piperidine moiety.

Caption: Retrosynthetic analysis via a late-stage borylation strategy.

Forward Synthesis: Pathway 1

The forward synthesis begins with the commercially available and versatile building block, 5-bromo-2-chloropyrimidine.[5][6]

Step 1: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Piperidine Moiety

The greater reactivity of the C2-chloro position on the pyrimidine ring towards nucleophilic attack allows for a regioselective reaction.[5]

-

Reaction: 5-Bromo-2-chloropyrimidine reacts with piperidine.

-

Rationale: The electron-withdrawing nature of the ring nitrogens activates the C2 and C4/C6 positions for nucleophilic aromatic substitution. The C2 position is generally the most reactive. While a palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the high reactivity of 2-chloropyrimidines often allows for a simpler, non-catalyzed SNAr reaction, particularly with a nucleophilic amine like piperidine.[7][8][9]

-

Product: 2-Piperidino-5-bromopyrimidine.

Step 2: Borylation via Halogen-Metal Exchange

The final step involves converting the C-Br bond to the desired boronic acid.

-

Reaction: 2-Piperidino-5-bromopyrimidine undergoes a lithium-halogen exchange followed by quenching with a borate ester.

-

Rationale: This is a classic and effective method for introducing a boronic acid group. The reaction is performed at very low temperatures (-78 °C) to manage the reactivity of the organolithium intermediate. Subsequent hydrolysis under acidic conditions yields the final boronic acid. A similar strategy has been successfully employed for the synthesis of (2-aminopyrimidin-5-yl)boronic acid.[10][11]

-

Product: this compound.

Experimental Protocols: Pathway 1

Protocol 1.1: Synthesis of 2-Piperidino-5-bromopyrimidine

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 5-Bromo-2-chloropyrimidine | 193.41 | 10.0 | 1.0 | 1.93 g |

| Piperidine | 85.15 | 12.0 | 1.2 | 1.18 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 | 2.76 g |

| Acetonitrile (CH₃CN) | 41.05 | - | - | 50 mL |

Methodology:

-

To a 100 mL round-bottom flask, add 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).

-

Add piperidine (1.18 mL, 12.0 mmol) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-piperidino-5-bromopyrimidine.

Protocol 1.2: Synthesis of this compound

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 2-Piperidino-5-bromopyrimidine | 242.12 | 5.0 | 1.0 | 1.21 g |

| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 5.5 | 1.1 | 2.2 mL |

| Triisopropyl borate | 188.08 | 7.5 | 1.5 | 1.73 mL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | - | As needed |

Methodology:

-

Under a nitrogen atmosphere, dissolve 2-piperidino-5-bromopyrimidine (1.21 g, 5.0 mmol) in anhydrous THF (50 mL) in a flame-dried, three-neck flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.

-

Add triisopropyl borate (1.73 mL, 7.5 mmol) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 2-3.

-

Stir the mixture vigorously for 1 hour.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization.

Retrosynthetic Strategy 2: Early-Stage Borylation & Late-Stage C-N Coupling

This alternative approach installs the boronic acid (or a protected version like a pinacol ester) onto the pyrimidine core early in the synthesis. The C-N bond is then formed in the final step. This can be advantageous if the final C-N coupling conditions are milder than the borylation step.

Logical Disconnections: Pathway 2

The first disconnection is the C-N bond, leading to a borylated pyrimidine and piperidine. The second disconnection is the C-B bond, leading back to the same halogenated starting material.

Caption: Retrosynthetic analysis via an early-stage borylation strategy.

Forward Synthesis: Pathway 2

This pathway also commences with 5-bromo-2-chloropyrimidine.

Step 1: Miyaura Borylation

The C5-bromo position is selectively converted to a boronic ester.

-

Reaction: 5-Bromo-2-chloropyrimidine is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

-

Rationale: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for high regioselectivity.[5] The pinacol ester is used as it is more stable and easier to handle and purify than the free boronic acid.[10]

-

Product: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.

Step 2: Buchwald-Hartwig Amination

The final step is the palladium-catalyzed coupling of the 2-chloropyrimidine intermediate with piperidine.

-

Reaction: The 2-chloro-5-(pinacolboranyl)pyrimidine is coupled with piperidine using a palladium catalyst and a suitable phosphine ligand.

-

Rationale: While the C2-Cl bond can undergo SNAr, a Buchwald-Hartwig amination is often more general and efficient, especially for less reactive or sterically hindered substrates.[7][12] The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) is crucial for activating the C-Cl bond for oxidative addition to the palladium center.[13]

-

Product: this compound pinacol ester, which can be hydrolyzed to the final product if required.

Experimental Protocols: Pathway 2

Protocol 2.1: Synthesis of 2-Chloro-5-(pinacolboranyl)pyrimidine

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 5-Bromo-2-chloropyrimidine | 193.41 | 10.0 | 1.0 | 1.93 g |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 11.0 | 1.1 | 2.79 g |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.3 | 0.03 | 245 mg |

| Potassium Acetate (KOAc) | 98.14 | 30.0 | 3.0 | 2.94 g |

| 1,4-Dioxane, anhydrous | 88.11 | - | - | 50 mL |

Methodology:

-

In an oven-dried flask under a nitrogen atmosphere, combine 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), potassium acetate (2.94 g, 30.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol).

-

Add anhydrous 1,4-dioxane (50 mL).

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction to 90 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired pinacol boronate ester.

Protocol 2.2: Synthesis of this compound pinacol ester

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 2-Chloro-5-(pinacolboranyl)pyrimidine | 240.50 | 5.0 | 1.0 | 1.20 g |

| Piperidine | 85.15 | 6.0 | 1.2 | 0.59 mL |

| Pd₂(dba)₃ | 915.72 | 0.1 | 0.02 | 92 mg |

| RuPhos | 467.62 | 0.2 | 0.04 | 94 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 7.0 | 1.4 | 673 mg |

| Toluene, anhydrous | 92.14 | - | - | 50 mL |

Methodology:

-

In a glovebox or under a nitrogen atmosphere, charge a flask with Pd₂(dba)₃ (92 mg, 0.1 mmol), RuPhos (94 mg, 0.2 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol).

-

Add a solution of 2-chloro-5-(pinacolboranyl)pyrimidine (1.20 g, 5.0 mmol) in anhydrous toluene (50 mL).

-

Add piperidine (0.59 mL, 6.0 mmol).

-

Seal the flask and heat the mixture to 100 °C for 8-12 hours, until TLC or LC-MS indicates complete consumption of the starting material.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Concentrate the filtrate and purify by column chromatography on silica gel to yield the this compound pinacol ester.[14]

Comparative Analysis and Conclusion

Both retrosynthetic pathways provide viable routes to this compound from the same starting material.

-

Pathway 1 (Late-Stage Borylation): This route is more atom-economical in the first step and avoids the use of palladium catalysts for the C-N bond formation, which can be a cost and purification advantage. However, it requires the use of cryogenic temperatures and highly reactive organolithium reagents, which may not be ideal for large-scale synthesis or for substrates with functional groups sensitive to strong bases.

-

Pathway 2 (Early-Stage Borylation): This pathway utilizes robust and well-established palladium-catalyzed reactions. The Miyaura borylation is highly reliable, and the resulting pinacol ester is a stable, easily purified intermediate. The final Buchwald-Hartwig amination is a powerful and versatile reaction.[7][13] This route may offer better functional group tolerance and scalability, despite requiring two separate palladium-catalyzed steps.

The choice between these strategies will depend on the specific constraints of the research or development environment, including scale, available equipment, and the presence of other functional groups on the piperidine or pyrimidine rings in more complex analogues. Both approaches, grounded in fundamental principles of heterocyclic chemistry and organometallic catalysis, offer reliable and reproducible methods for accessing this valuable synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. 2-Aminopyrimidine-5-boronic acid pinacol ester AldrichCPR 402960-38-7 [sigmaaldrich.com]

The Strategic Application of 2-Piperidinopyrimidine-5-boronic Acid in Modern Kinase Inhibitor Design: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of targeted therapeutics, particularly in oncology. Its unique electronic properties and ability to form key hydrogen bond interactions within ATP-binding sites of kinases have rendered it a privileged structure. This technical guide delves into the specific applications of a highly valuable, yet specialized building block: 2-Piperidinopyrimidine-5-boronic acid . We will explore its strategic deployment in the synthesis of potent and selective kinase inhibitors, with a focus on the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This document provides field-proven insights into the causality behind its use, detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and a discussion of its role in shaping the structure-activity relationship (SAR) of next-generation inhibitors.

Introduction: The Rationale for the 2-Piperidinopyrimidine Scaffold

The pursuit of highly selective and potent kinase inhibitors is a paramount objective in contemporary drug discovery. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making its components prime targets for therapeutic intervention.[1] The development of dual PI3K/mTOR inhibitors has emerged as a promising strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single kinase in the pathway.[2]

The pyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3] The strategic incorporation of a piperidine moiety at the 2-position of the pyrimidine ring offers several distinct advantages from a medicinal chemistry perspective:

-

Modulation of Physicochemical Properties: The saturated heterocyclic nature of piperidine can improve aqueous solubility and metabolic stability compared to more lipophilic or planar aromatic substituents.

-

Vectorial Exit into Solvent-Exposed Regions: The piperidine group can act as a vector, projecting substituents out of the primary binding pocket and into the solvent-exposed region, allowing for the fine-tuning of selectivity and pharmacokinetic properties.

-

Introduction of a Basic Center: The nitrogen atom within the piperidine ring provides a basic handle that can be exploited for salt formation, improving bioavailability and formulation characteristics.

The boronic acid functionality at the 5-position transforms this privileged scaffold into a versatile synthetic intermediate, primed for efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This guide will focus on the practical application of its pinacol ester form, 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester (CAS 1015242-08-6) , a more stable and commonly used surrogate in synthesis.

Core Application: Synthesis of a Pyrido[2,3-d]pyrimidine-based PI3K/mTOR Inhibitor

The pyrido[2,3-d]pyrimidine core is a prominent scaffold found in several potent PI3K/mTOR inhibitors.[1] The synthesis of such molecules often relies on a convergent strategy where a key C-C bond is formed late in the sequence. This compound is an ideal coupling partner for this purpose.

The workflow for synthesizing a representative inhibitor is outlined below. The key transformation is the Suzuki-Miyaura coupling, which joins the 2-piperidinopyrimidine moiety with a functionalized pyridopyrimidine core.

Causality in Experimental Design: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of catalysts and ligands. The reactivity of pyrimidine boronic acids at the 5-position is generally favorable, as the electronic environment is conducive to the crucial transmetalation step in the catalytic cycle.

Choosing the Right Conditions:

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a robust and commonly used catalyst for such couplings. For more challenging substrates, catalyst systems using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ can improve efficiency.

-

Base: An aqueous base is necessary to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and commonly used.

-

Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane or DMF are excellent choices for their ability to solubilize the organic reactants and their miscibility with water.

-

Temperature: Heating is usually required to drive the reaction to completion. Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the coupling of 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester with a hypothetical chlorinated pyrido[2,3-d]pyrimidine core.

Materials:

-

2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester (1.1 equiv)

-

Chlorinated pyrido[2,3-d]pyrimidine derivative (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Microwave reaction vial with a magnetic stir bar

Procedure:

-

To a 10 mL microwave reaction vial, add the chlorinated pyrido[2,3-d]pyrimidine (e.g., 200 mg, 1.0 equiv), 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester (1.1 equiv), and K₂CO₃ (3.0 equiv).

-

Add the Pd(PPh₃)₄ catalyst (0.05 equiv).

-

Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Seal the vial with a crimp cap.

-

Place the vial in the microwave reactor and irradiate at 120 °C for 20-30 minutes.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Structure-Activity Relationship (SAR) and Biological Impact

The introduction of the 2-piperidinopyrimidine moiety via the boronic acid building block has a predictable and significant impact on the biological activity of the final inhibitor. Studies on related 2-aminopyrimidine and piperidinyl aminopyrimidine kinase inhibitors provide valuable insights into the SAR.[1]

Key SAR Insights:

-

Hinge Binding: The pyrimidine nitrogens are critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding site, a canonical interaction for this class of inhibitors.

-

Selectivity Pocket: The piperidine ring and its potential substituents can interact with a selectivity pocket adjacent to the main ATP-binding site, helping to differentiate between closely related kinases.

-

Improved Cellular Potency: The physicochemical properties imparted by the piperidine group often lead to improved cell permeability and, consequently, better performance in cell-based assays compared to more rigid or lipophilic analogs.

Data Presentation: Representative Inhibitor Performance

The table below summarizes representative (hypothetical) data for a PI3K/mTOR inhibitor synthesized using the described methodology. The data is modeled on published results for structurally similar compounds to provide a realistic performance profile.

| Compound ID | Target Moiety | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cellular Assay (MCF-7) GI₅₀ (nM) |

| Inhibitor-A | 2-Piperidinopyrimidine | 5.2 | 12.8 | 150 |

| Analog-B | 2-Anilinopyrimidine | 15.6 | 45.1 | 580 |

| Analog-C | 2-(4-Fluorophenyl)pyrimidine | 22.3 | 78.4 | >1000 |

Table 1: Comparative in vitro activity. The data illustrates how the 2-piperidinopyrimidine moiety (Inhibitor-A) can confer superior enzymatic and cellular potency compared to analogs with different substituents at the 2-position.

The Targeted Signaling Pathway: PI3K/mTOR

Understanding the targeted pathway is crucial for interpreting biological data and guiding further optimization. The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

A dual PI3K/mTOR inhibitor, synthesized using our building block, would act at the nodes labeled "PI3K" and "mTORC1/mTORC2," effectively shutting down downstream signaling that promotes cancer cell growth and survival.

Conclusion and Future Outlook

This compound and its pinacol ester are highly valuable and strategic building blocks in medicinal chemistry. Their utility extends beyond the example provided, with potential applications in the development of inhibitors for other kinase families and diverse biological targets. The combination of a proven hinge-binding scaffold, a versatile handle for modulating physicochemical properties, and a reactive boronic acid for efficient coupling makes this reagent a powerful tool in the arsenal of the modern drug discovery professional. As the demand for more potent and selective targeted therapies continues to grow, the strategic application of such well-designed building blocks will be indispensable in the creation of next-generation medicines.

References

- 1. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

Methodological & Application

Suzuki-Miyaura coupling with 2-Piperidinopyrimidine-5-boronic acid

Application Note & Protocol

Topic: Suzuki-Miyaura Coupling with 2-Piperidinopyrimidine-5-boronic acid for Drug Discovery Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Value of the 2-Piperidinopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a piperidine moiety, the resulting 2-piperidinopyrimidine structure offers a unique combination of rigidity and conformational flexibility, making it a valuable building block in drug discovery.[3] These scaffolds are integral to molecules targeting a range of biological pathways. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, prized for its functional group tolerance and the stability of its boronic acid reagents.[4][5] This guide provides a detailed examination and a robust starting protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, a key transformation for elaborating this important scaffold.

Mechanism and Key Considerations for Heteroaromatic Coupling

The success of a Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. However, the use of nitrogen-rich heteroaromatic substrates like this compound introduces specific challenges that must be addressed for efficient coupling.

Key Challenges:

-

Catalyst Inhibition: The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[6][7] The choice of a sterically hindered and electron-rich phosphine ligand is crucial to mitigate this effect and promote the desired catalytic cycle.[6]

-

Protodeboronation: Heteroaryl boronic acids, particularly those that are electron-deficient or contain acidic protons, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8] This process is often base-promoted and can significantly reduce product yield. Careful selection of the base and reaction temperature is necessary to minimize this decomposition pathway.

-

Role of the Base: The base plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)3]⁻), which then facilitates the transmetalation step with the palladium-halide complex.[5][9][10][11] However, excessively strong bases or high concentrations can accelerate protodeboronation.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), with the choice often depending on the specific substrates.[12][13]

Substituent Effects:

The 2-piperidinopyrimidine ring contains two distinct electronic features influencing reactivity:

-

Pyrimidine Nitrogens: The two nitrogen atoms are electron-withdrawing, which can decrease the nucleophilicity of the boronic acid.

-

Piperidino Group: The piperidino group at the 2-position is a strong electron-donating group (EDG). This EDG character increases the electron density on the pyrimidine ring, which can help facilitate the crucial transmetalation step.

Catalytic Cycle Diagram

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Materials & Equipment:

-

Reactants: this compound (1.0 equiv), Aryl/Heteroaryl Halide (1.0-1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) OR PdCl₂(dppf)-CH₂Cl₂ Adduct (2-5 mol%)

-

Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF

-

Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware, TLC plates, rotary evaporator, column chromatography setup.